5-Bromo-6-methyl-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde
Overview
Description
5-Bromo-6-methyl-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde is a heterocyclic compound that contains a pyridine ring fused with a pyrrole ring The compound is characterized by the presence of a bromine atom at the 5th position, a methyl group at the 6th position, and an aldehyde group at the 3rd position of the pyridine ring
Mechanism of Action
Target of Action
Similar compounds, such as 1h-pyrrolo[2,3-b]pyridine derivatives, have been reported to exhibit potent activities against fibroblast growth factor receptors (fgfrs) . FGFRs are a family of receptor tyrosine kinases involved in various biological processes, including tissue development, cell proliferation, migration, and angiogenesis .
Mode of Action
It is plausible that it may interact with its targets (potentially fgfrs) in a similar manner to other 1h-pyrrolo[2,3-b]pyridine derivatives . These compounds typically bind to their targets, leading to changes in the receptor’s conformation and subsequent activation or inhibition of downstream signaling pathways .
Biochemical Pathways
Upon binding to fibroblast growth factors, FGFRs undergo dimerization and autophosphorylation of tyrosine residues in the cytoplasmic tail, resulting in activation of downstream signaling pathways, including RAS–MEK–ERK, PLCγ, and PI3K–Akt . Abnormal activation of these pathways due to amplification, fusion, or missense mutations in the exon of FGFR family members is associated with the progression and development of several cancers .
Result of Action
Similar compounds have been shown to inhibit cell proliferation, induce apoptosis, and significantly reduce the migration and invasion abilities of certain cancer cells .
Biochemical Analysis
Biochemical Properties
5-Bromo-6-methyl-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde plays a significant role in biochemical reactions, particularly as an inhibitor of specific enzymes. It has been shown to interact with fibroblast growth factor receptors (FGFRs), which are critical in cell signaling pathways that regulate cell proliferation, differentiation, and survival . The compound exhibits potent inhibitory activity against FGFR1, FGFR2, and FGFR3, with varying degrees of efficacy . These interactions are primarily mediated through the binding of the compound to the active sites of these receptors, thereby blocking their activity and downstream signaling.
Cellular Effects
The effects of this compound on cellular processes are profound. In cancer cell lines, such as breast cancer 4T1 cells, the compound has been observed to inhibit cell proliferation and induce apoptosis . Additionally, it significantly reduces the migration and invasion capabilities of these cells, suggesting its potential as an anti-metastatic agent . The compound influences cell signaling pathways, including the RAS-MEK-ERK and PI3K-Akt pathways, which are crucial for cell growth and survival .
Molecular Mechanism
At the molecular level, this compound exerts its effects through direct binding interactions with FGFRs. The compound forms hydrogen bonds with key amino acid residues in the active sites of these receptors, leading to their inhibition . This inhibition prevents the autophosphorylation of tyrosine residues in the cytoplasmic tail of the receptors, thereby blocking the activation of downstream signaling pathways . Additionally, the compound may influence gene expression by modulating transcription factors involved in cell cycle regulation and apoptosis .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over various time points. The compound demonstrates stability under standard laboratory conditions, with minimal degradation observed over extended periods . Long-term exposure to the compound in in vitro studies has shown sustained inhibition of cell proliferation and induction of apoptosis . In in vivo studies, the compound maintains its efficacy over time, with consistent anti-tumor effects observed in animal models .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits tumor growth without significant toxicity . At higher doses, some adverse effects, such as weight loss and mild organ toxicity, have been reported . These findings suggest a therapeutic window within which the compound can be used safely and effectively.
Metabolic Pathways
This compound is involved in several metabolic pathways. It is metabolized primarily in the liver, where it undergoes oxidation and conjugation reactions . The compound interacts with cytochrome P450 enzymes, which facilitate its biotransformation into more water-soluble metabolites for excretion . These metabolic processes are crucial for the compound’s clearance from the body and its overall pharmacokinetic profile.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through passive diffusion and active transport mechanisms . The compound interacts with specific transporters and binding proteins that facilitate its uptake and accumulation in target cells . Its distribution is influenced by factors such as tissue perfusion, binding affinity, and cellular uptake rates .
Subcellular Localization
The subcellular localization of this compound is primarily within the cytoplasm and nucleus . The compound’s activity is modulated by its localization, with nuclear accumulation being associated with its effects on gene expression and cell cycle regulation . Post-translational modifications, such as phosphorylation, may also influence its targeting to specific cellular compartments .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-6-methyl-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde typically involves multi-step reactions starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Pyrrole Ring: The initial step involves the formation of the pyrrole ring through a cyclization reaction. This can be achieved by reacting an appropriate amine with a diketone under acidic conditions.
Bromination: The next step involves the selective bromination of the pyrrole ring at the 5th position. This can be accomplished using bromine or a brominating agent such as N-bromosuccinimide (NBS) in an organic solvent like dichloromethane.
Formylation: The final step involves the formylation of the pyridine ring at the 3rd position. This can be done using a formylating agent such as Vilsmeier-Haack reagent (a mixture of dimethylformamide and phosphorus oxychloride).
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-6-methyl-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents include organolithium or Grignard reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Organolithium reagents in anhydrous ether or Grignard reagents in tetrahydrofuran.
Major Products Formed
Oxidation: 5-Bromo-6-methyl-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid.
Reduction: 5-Bromo-6-methyl-1H-pyrrolo[2,3-b]pyridine-3-methanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
5-Bromo-6-methyl-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde has several applications in scientific research:
Medicinal Chemistry: It is used as a building block in the synthesis of potential therapeutic agents, particularly those targeting kinase enzymes and other proteins involved in cancer and inflammatory diseases.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex heterocyclic compounds and natural product analogs.
Biological Studies: It is used in the study of biological pathways and mechanisms, particularly those involving signal transduction and gene expression.
Comparison with Similar Compounds
Similar Compounds
5-Bromo-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde: Lacks the methyl group at the 6th position.
6-Methyl-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde: Lacks the bromine atom at the 5th position.
5-Bromo-6-methyl-1H-pyrrolo[2,3-b]pyridine: Lacks the aldehyde group at the 3rd position.
Uniqueness
5-Bromo-6-methyl-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde is unique due to the combination of its functional groups, which allows for diverse chemical reactivity and potential biological activity. The presence of the bromine atom, methyl group, and aldehyde group provides multiple sites for chemical modification, making it a versatile intermediate in organic synthesis and drug development.
Properties
IUPAC Name |
5-bromo-6-methyl-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrN2O/c1-5-8(10)2-7-6(4-13)3-11-9(7)12-5/h2-4H,1H3,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HHBZEJKHKKWZHN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C2C(=CNC2=N1)C=O)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70646858 | |
Record name | 5-Bromo-6-methyl-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70646858 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1000343-91-8 | |
Record name | 5-Bromo-6-methyl-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70646858 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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